Nonacosyl non-4-enoate
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Overview
Description
. It is an ester formed from the reaction between nonacosanol and nonenoic acid. This compound is characterized by its long carbon chain and the presence of a double bond, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosyl non-4-enoate can be synthesized through the esterification reaction between nonacosanol and nonenoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nonacosyl non-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Different esters, amides
Scientific Research Applications
Nonacosyl non-4-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of nonacosyl non-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonacosanol and nonenoic acid, which may exert biological effects through their interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Nonacosyl acetate
- Nonacosyl palmitate
- Nonacosyl stearate
Uniqueness
Nonacosyl non-4-enoate is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and potential biological activity compared to other long-chain esters .
Properties
CAS No. |
114416-35-2 |
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Molecular Formula |
C38H74O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
nonacosyl non-4-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-40-38(39)36-34-32-10-8-6-4-2/h10,32H,3-9,11-31,33-37H2,1-2H3 |
InChI Key |
WRBFDQBCGUWURS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC=CCCCC |
Origin of Product |
United States |
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